molecular formula C10H15N B1346493 2-Cyclohexylidenebutanenitrile CAS No. 53153-77-8

2-Cyclohexylidenebutanenitrile

Cat. No. B1346493
CAS RN: 53153-77-8
M. Wt: 149.23 g/mol
InChI Key: RGXRNOLFMAWCHZ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves understanding the potential applications of the compound and areas where further research could be conducted.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For “2-Cyclohexylidenebutanenitrile”, it appears that more research may be needed to fully understand this compound. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

2-cyclohexylidenebutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRNOLFMAWCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303873
Record name 2-cyclohexylidenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylidenebutanenitrile

CAS RN

53153-77-8
Record name NSC163147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclohexylidenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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